molecular formula C8H8N2O4S B13033329 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide CAS No. 94514-77-9

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide

Cat. No.: B13033329
CAS No.: 94514-77-9
M. Wt: 228.23 g/mol
InChI Key: MGFQBTJYGUHKKO-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiadiazine family, which is known for its diverse pharmacological activities. The presence of the nitro group and the sulfonamide moiety in its structure makes it a compound of interest in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with nitroalkanes under acidic conditions to form the desired benzothiadiazine ring. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid, with heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit enzymes involved in folate synthesis, contributing to its antibacterial activity. Additionally, the compound may modulate ion channels and receptors, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    1,2,3-Benzothiadiazine 1,1-dioxide: Explored for its potential therapeutic applications in various diseases.

    2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide:

Uniqueness

2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide stands out due to the presence of both a nitro group and a sulfonamide moiety, which confer unique chemical reactivity and biological activity

Properties

CAS No.

94514-77-9

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-methyl-4-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-7-3-2-4-8(10(11)12)6(7)5-15(9,13)14/h2-4H,5H2,1H3

InChI Key

MGFQBTJYGUHKKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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